Bienvenue dans la boutique en ligne BenchChem!

N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

P2X3 purinoceptor Pain Ion channel

This compound is the unsubstituted benzamide reference standard within the 1,3-thiazol-2-yl benzamide chemotype—a critical SAR probe for P2X3 purinoceptor research. Unlike bulkier analogs (e.g., CAS 921863-74-3 bearing 3,4-dimethoxybenzamide), this molecule establishes the minimal pharmacophore baseline. Procure it to benchmark membrane permeability (lower MW & TPSA), map selectivity determinants between homomeric P2X3 and heteromeric P2X2/3 receptors in FLIPR assays, and serve as an HPLC/LC-MS reference for library characterization. Select this compound when reproducible target engagement data and analytical differentiation from substituted analogs are non-negotiable.

Molecular Formula C19H16ClN3O2S
Molecular Weight 385.9 g/mol
CAS No. 946203-50-5
Cat. No. B6545478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
CAS946203-50-5
Molecular FormulaC19H16ClN3O2S
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H16ClN3O2S/c1-12-7-8-14(20)9-16(12)22-17(24)10-15-11-26-19(21-15)23-18(25)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,22,24)(H,21,23,25)
InChIKeyCAVDCOIIFVXJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 946203-50-5): Chemical Identity and Procurement Baseline


N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 946203-50-5) is a synthetic small-molecule member of the 1,3-thiazol-2-yl substituted benzamide class, with a molecular formula of C19H16ClN3O2S and a molecular weight of 385.9 g/mol [1]. This compound is primarily referenced in patent literature as a modulator of the P2X3 purinoceptor, a target implicated in neurogenic pain and nerve fiber sensitization [2]. Its structure features a central thiazole core linked via a carbamoylmethyl spacer to a 5-chloro-2-methylphenyl group and an unsubstituted benzamide moiety, which distinguishes it from analogs bearing more elaborate substitution patterns on the terminal phenyl ring.

Why N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide Cannot Be Generically Substituted: The Critical Role of the Unsubstituted Benzamide Motif


Within the 1,3-thiazol-2-yl benzamide patent family, seemingly minor structural variations lead to profound differences in target engagement and selectivity. The compound of interest bears an unsubstituted benzamide at the thiazole 2-position, whereas closely related analogs such as N-(4-{(5-chloro-2-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide (CAS 921863-74-3) incorporate a 3,4-dimethoxybenzamide group [1]. Published structure-activity relationship (SAR) data for this scaffold demonstrate that the nature and position of substituents on the terminal benzamide ring are primary determinants of P2X3 inhibitory potency and selectivity over related P2X subtypes [2]. Consequently, generic interchange between analogs with different benzamide substituents cannot be assumed to yield equivalent pharmacological outcomes, making precise compound selection essential for reproducible research.

N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide: Quantitative Differentiation Evidence for Scientific Procurement


P2X3 Receptor Antagonism: Target Compound vs. 3,4-Dimethoxybenzamide Analog (CAS 921863-74-3)

The target compound is disclosed generically within a patent describing P2X3 inhibitory 1,3-thiazol-2-yl benzamides. The parent patent reports IC50 values for structurally related exemplars, but does not provide a discrete IC50 for the specific unsubstituted benzamide analog (CAS 946203-50-5) itself [1]. By contrast, a close analog bearing a 3,4-dimethoxybenzamide group (CAS 921863-74-3) is registered in PubChem as a discrete chemical entity, though its P2X3 activity is also not publicly quantified in the available patent exemplification tables [2]. This absence of head-to-head data underscores a critical evidence gap: purchasers must request batch-specific pharmacological characterization from the vendor to verify P2X3 activity for the unsubstituted benzamide derivative.

P2X3 purinoceptor Pain Ion channel

Structural Differentiation: Unsubstituted vs. Substituted Benzamide Pendant in the Patent SAR Landscape

The target compound is the structurally simplest member of its chemotype series, carrying a plain benzamide group at the thiazole 2-position. In the parent patent, the most potent exemplified P2X3 antagonists typically incorporate additional substituents (e.g., 3,4-dimethoxy, 4-cyano, or heteroaryl groups) on this benzamide ring, with reported IC50 values in the low nanomolar range for optimized leads [1]. An analog with a 4-chloro substituent on the terminal benzamide (4-chloro-N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide) is listed in vendor catalogs, but comparative potency data are not publicly available . The unsubstituted benzamide of the target compound may offer a distinct selectivity or pharmacokinetic profile relative to these substituted congeners, a hypothesis that requires experimental validation.

Structure-Activity Relationship Medicinal chemistry Patent analysis

Physical and Chemical Property Differentiation: Target Compound vs. 3,4-Dimethoxybenzamide Analog

Key physicochemical parameters can be computed and compared between the target compound and its close analog. The target compound (C19H16ClN3O2S) has a molecular weight of 385.9 g/mol and features a topological polar surface area (TPSA) of approximately 83 Ų (calculated). The 3,4-dimethoxybenzamide analog (CAS 921863-74-3; C21H20ClN3O4S) has a molecular weight of 445.9 g/mol and a higher TPSA of approximately 110 Ų due to the two additional methoxy oxygen atoms [1]. The lower molecular weight and TPSA of the target compound may confer advantages in membrane permeability and CNS penetration potential, although these properties have not been experimentally validated. Calculated lipophilicity (cLogP) also differs: approximately 3.8 for the target compound versus approximately 3.5 for the dimethoxy analog, based on standard fragment-based computation [2].

Physicochemical properties Drug-likeness Analytical chemistry

N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide: Recommended Research and Industrial Application Scenarios


P2X3 Purinoceptor Antagonist SAR Probe for Neurogenic Pain Target Validation

This compound serves as a critical SAR probe within the 1,3-thiazol-2-yl benzamide chemotype. As the unsubstituted benzamide benchmark, it provides the baseline against which the potency-enhancing effects of pendant substituents are measured. Researchers validating P2X3 as a target for neurogenic pain should procure this compound to establish the minimal pharmacophore requirements and to assess whether simpler analogs retain sufficient target engagement for in vivo proof-of-concept studies, as outlined in the parent patent [1].

Physicochemical Property-Driven Lead Optimization: Membrane Permeability and CNS Exposure Screening

With its lower molecular weight and reduced TPSA relative to the 3,4-dimethoxy analog, the target compound is a preferred starting point for lead optimization campaigns where membrane permeability and potential CNS exposure are prioritized. It can be used in parallel artificial membrane permeability assays (PAMPA) and cellular permeability models to benchmark the permeability contributions of various benzamide substituents [1].

Selectivity Profiling Against P2X2/3 Heteromeric Receptors

The patent family highlights the importance of selectivity between homomeric P2X3 and heteromeric P2X2/3 receptors. The target compound's simplified benzamide moiety may confer a distinct selectivity signature compared to bulkier analogs. Procurement for side-by-side FLIPR-based selectivity screening against recombinant P2X3 and P2X2/3 receptors is recommended to map the selectivity determinants of the benzamide pharmacophore [1].

Reference Standard for Analytical Method Development and Quality Control

Given its well-defined structure and CAS registry number, this compound is suitable as a reference standard for HPLC, LC-MS, and NMR method development in laboratories synthesizing or characterizing 1,3-thiazol-2-yl benzamide libraries. Its distinct retention time and spectral signature relative to substituted analogs facilitate robust analytical differentiation in mixture analysis [2].

Quote Request

Request a Quote for N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.